Chloroquine sulfate monohydrate is a pharmaceutical compound primarily used as an antimalarial agent. It is derived from chloroquine, which was initially synthesized in the 1930s from the bark of the Cinchona tree. This compound has gained prominence due to its effectiveness against malaria, particularly in treating infections caused by Plasmodium falciparum, a resistant strain of malaria. Chloroquine sulfate monohydrate is classified under the category of antiprotozoal drugs and is also utilized in the treatment of certain autoimmune diseases like rheumatoid arthritis and lupus erythematosus.
Chloroquine sulfate monohydrate is classified as an antimalarial drug, specifically under the aminoquinoline derivatives. Its chemical structure comprises a quinoline ring system with a side chain that includes a diethylamino group. The compound is often sourced from synthetic processes involving the modification of naturally occurring compounds or through total synthesis in laboratories.
The synthesis of chloroquine sulfate monohydrate typically involves several key steps:
Chloroquine sulfate monohydrate has a complex molecular structure characterized by its quinoline core. Its molecular formula is with a molecular weight of approximately 435.97 g/mol. The structure features:
The compound's three-dimensional arrangement allows it to interact effectively with biological targets, particularly in the context of malaria treatment .
Chloroquine undergoes various chemical reactions that are crucial for its therapeutic action:
These reactions are critical for understanding how chloroquine exerts its antimalarial effects.
The mechanism of action of chloroquine involves several steps:
This mechanism highlights chloroquine's role as a potent antimalarial agent by targeting the parasite's ability to detoxify heme .
Chloroquine sulfate monohydrate exhibits several notable physical and chemical properties:
These properties are essential for its formulation and administration as a medication .
Chloroquine sulfate monohydrate has several applications beyond treating malaria:
These applications underscore the versatility and importance of chloroquine sulfate monohydrate in both clinical and research settings .
The synthesis of chloroquine sulfate monohydrate (C18H26ClN3·H2SO4·H2O, CAS 6823-83-2) originated in the 1930s with Johann Andersag's discovery of the 4-aminoquinoline scaffold [8]. Early industrial routes relied on condensing 4,7-dichloroquinoline with 4-diethylamino-1-methyl-butylamine using phenol as a catalyst at 120–130°C for 13–24 hours. However, phenol's toxicity (corrosive handling, difficult wastewater treatment) and low yields (∼60%) limited scalability [5]. Post-1960s patents addressed these issues:
A significant advancement came in EP0512890A1, which eliminated benzene in salt formation. Instead, chloroquine base was dissolved in ethanol, cooled to 15–20°C, and treated with sulfuric acid at pH 5.0–6.0 to precipitate crude sulfate directly. This reduced solvent toxicity and simplified isolation [1].
Table 1: Evolution of Chloroquine Synthesis Routes
Patent/Innovation | Key Methodology | Yield | Purity Limitations |
---|---|---|---|
Early Phenolic Process | Phenol catalysis, 130°C, 24h | 60–70% | High phenol residues |
CA2561987 (Solvent Switch) | MIBK extraction, acetic anhydride acetylation | 80% | Residual MIBK (>500 ppm) |
EP0512890A1 (Direct Salt) | Ethanol dilution, H2SO4 precipitation, pH 5.0 | 85% | Ash content ≤0.1% |
CN104230803A (Green Process) | PASP-modified Fe3O4 nanoparticles, reduced crystallization time | 94% | HPLC purity ≥99.6%, single impurity <0.1% |
Precipitation and crystallization critically determine the crystal habit, particle size distribution, and hydrate stability of chloroquine sulfate monohydrate. Early methods generated needle-like crystals with poor filtration characteristics. Modern approaches focus on controlled supersaturation and crystal engineering:
Critical parameters include:
Table 2: Crystallization Techniques for Chloroquine Sulfate Monohydrate
Technique | Conditions | Crystal Properties | Process Efficiency |
---|---|---|---|
Conventional Cooling | 85°C → 11°C, no antisolvent | Needles, 100–200 μm | 24 h, yield: 70% |
Ethanol-Acetone Antisolvent | 85°C → 20°C, acetone 3× volume | Rods, 50–100 μm | 6 h, yield: 85% |
Ultrasound-Assisted | 20 kHz, 50 W/L, seeding | Uniform rods, 5–20 μm | 1 h, yield: 92% |
Magnetic Nanoparticle | Fe3O4-PASP, 15% w/w, 120 rpm | Spheroids, 10–30 μm | Yield: 94%, purity: 99.6% |
Batch manufacturing dominates chloroquine sulfate production but faces product variability, long cycle times (5–7 days), and high footpring. Continuous manufacturing (CM) offers smaller reactors, real-time PAT, and 30–50% cost reduction but confronts technical and regulatory barriers:
Hybrid approaches gain traction: batch synthesis of chloroquine base followed by continuous salt formation in SFC crystallizers. SFCs produce 13 μm crystals with 85% yield vs. 60% in batch, enabling direct tablet compression without milling [9].
Scalability Comparison:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3